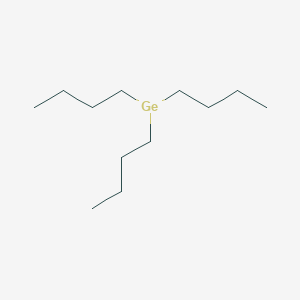

Tri-n-butylgermane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPCNGKANTZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274594 | |

| Record name | ACMC-20ajcu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-39-0 | |

| Record name | ACMC-20ajcu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylgermanium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tri N Butylgermane

Established Synthetic Pathways to Tri-n-butylgermane

The synthesis of this compound is typically achieved through multi-step processes that involve the formation of a tri-n-butylgermanium halide intermediate, which is subsequently reduced to the desired germane (B1219785).

Organometallic Reagent-Mediated Synthesis (e.g., reaction of germanium tetrachloride with butyllithium)

A primary and established route to this compound involves the alkylation of germanium tetrachloride (GeCl₄) with an n-butyl organometallic reagent, such as n-butyllithium (n-BuLi) or an n-butyl Grignard reagent (n-BuMgX). This reaction does not typically yield this compound directly but rather produces tetra-n-butylgermane (Ge(n-Bu)₄) or tri-n-butylgermanium chloride ((n-Bu)₃GeCl), depending on the stoichiometry of the reactants.

A common synthetic strategy proceeds in two key steps:

Formation of Tri-n-butylgermanium Halide: Germanium tetrachloride is reacted with three equivalents of an n-butyl Grignard reagent. This carefully controlled addition allows for the substitution of three chlorine atoms with n-butyl groups, yielding tri-n-butylgermanium chloride. Alternatively, tetra-n-butylgermane can be synthesized and subsequently converted to tri-n-butylgermanium bromide by reacting it with bromine (Br₂). This reaction cleaves one of the germanium-carbon bonds. gelest.comgelest.com

Reduction to this compound: The resulting tri-n-butylgermanium halide is then reduced to form this compound ((n-Bu)₃GeH). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation, effectively replacing the halide atom with a hydride. gelest.com

This two-step pathway provides a reliable method for obtaining this compound for use in further chemical synthesis.

Derivatization and Transformation into Other Organogermanium Species

This compound is a valuable intermediate for the synthesis of more complex organogermanium compounds, enabling the formation of new germanium-carbon, germanium-metal, and germanium-germanium bonds.

Formation of Germanium-Carbon Bonds

A significant application of this compound is in the formation of new germanium-carbon (Ge-C) bonds through catalyzed reactions with unsaturated organic molecules. One of the most notable examples is the dehydrogenative germylation of olefins. Current time information in Bangalore, IN. In this reaction, the Ge-H bond of this compound adds across the double bond of an alkene, with the concurrent elimination of hydrogen gas, to form a vinylgermane.

This transformation is typically catalyzed by transition metal complexes, with ruthenium carbonyl (Ru₃(CO)₁₂) being a particularly effective catalyst. doubtnut.com The reaction of this compound with an olefin like styrene (B11656), in the presence of such a catalyst, yields various tri-n-butylgermylstyrene isomers. doubtnut.com This method provides a direct route to functionalized vinylgermanes, which are versatile building blocks in organic synthesis.

Table 1: Dehydrogenative Germylation of Styrene with this compound

| Catalyst | Substrate | Products | Yield (%) | Reference |

| Ru₃(CO)₁₂ | Styrene | (E)-β-tri-n-butylgermylstyrene | 91 | doubtnut.com |

| RhCl(PPh₃)₃ | Styrene | (E)-β-tri-n-butylgermylstyrene | 65 | doubtnut.com |

| RuH₂(PPh₃)₄ | Styrene | (E)-β-tri-n-butylgermylstyrene | 45 | doubtnut.com |

Generation of Germanium-Metal Bonds

This compound can serve as a precursor for generating compounds containing a direct bond between germanium and another metal (Ge-M). This transformation is often achieved through the formation of a germyl-alkali metal intermediate. Germanium hydrides can undergo metallation when treated with a strong base. gelest.com

For instance, the reaction of this compound with n-butyllithium results in the deprotonation of the germane to form tri-n-butylgermyl lithium ((n-Bu)₃GeLi) and butane (B89635). gelest.com This tri-n-butylgermyl lithium species is a potent nucleophile and can react with a variety of metal halides (M-X) in a metathesis reaction. In this subsequent step, the lithium and halide ions combine to form a salt (LiX), resulting in the formation of a new germanium-metal bond. This method opens pathways to a diverse range of bimetallic organogermanium compounds.

Synthesis of Molecular Oligogermanes and Polymeric Organogermanium Architectures

The creation of molecules containing germanium-germanium (Ge-Ge) bonds, known as oligogermanes or polygermanes, can be accomplished using derivatives of this compound. A classic method for forming such catenated structures is the Wurtz coupling reaction. testbook.comwikipedia.orgvedantu.com

In this type of synthesis, an organogermanium halide, such as tri-n-butylgermanium chloride, is reacted with an alkali metal, typically sodium, in an anhydrous ether solvent. wikipedia.org The sodium metal facilitates a reductive coupling between two molecules of the germyl (B1233479) halide. This process results in the formation of a new Ge-Ge bond and sodium chloride as a byproduct. The Wurtz coupling of tri-n-butylgermanium chloride, for example, yields hexabutyldigermane, the simplest oligogermane in this family. This synthetic strategy is fundamental for building up larger, more complex organogermanium architectures from simpler trialkylgermyl precursors.

Mechanistic Investigations of Tri N Butylgermane Reactivity

Radical-Mediated Processes Initiated by Tri-n-butylgermane

This compound is a well-established reagent in radical chemistry, often serving as a hydrogen atom donor. The initiation of these radical processes typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates radicals that can abstract the hydrogen atom from this compound to produce the tri-n-butylgermyl radical, (n-Bu)₃Ge•.

This compound, in the presence of a radical initiator like AIBN, facilitates the reductive addition of alkyl halides to olefins. gelest.com The reaction proceeds through a radical chain mechanism. Initially, the tri-n-butylgermyl radical is generated. This radical then abstracts a halogen atom from the alkyl halide (R-X) to form an alkyl radical (R•) and tri-n-butylgermyl halide. The resulting alkyl radical adds to the olefin, creating a new carbon-centered radical. This new radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final reductive alkylation product and regenerating the tri-n-butylgermyl radical, which continues the chain reaction. This process is an effective method for forming new carbon-carbon bonds. d-nb.info

This compound is an effective reducing agent for various functional groups. gelest.com

Reduction of Acyl Chlorides to Aldehydes : In the presence of a palladium(0) catalyst, this compound can reduce acyl chlorides to aldehydes. gelest.comgelest.com This transformation is significant as many reducing agents, like lithium aluminum hydride, would further reduce the aldehyde to an alcohol. chemistrysteps.com The mechanism likely involves the oxidative addition of the acyl chloride to the Pd(0) complex, followed by transmetalation with this compound and subsequent reductive elimination to yield the aldehyde. The use of a less reactive hydride source prevents over-reduction. masterorganicchemistry.comblogspot.com

Reduction of Halogenated Substrates : this compound is particularly efficient in the reduction of benzylic chlorides. gelest.comgelest.com It has been reported to reduce these substrates 70 times faster than comparable silyl (B83357) hydrides. gelest.comgelest.com The mechanism follows a radical chain process where the tri-n-butylgermyl radical abstracts the chlorine atom to form a resonance-stabilized benzylic radical. This benzylic radical then abstracts a hydrogen atom from this compound to give the reduced product and regenerate the germyl (B1233479) radical.

This compound is instrumental in initiating intramolecular radical cyclization reactions, particularly of polyenes. gelest.comsoton.ac.uk These reactions are powerful tools for constructing complex polycyclic structures in a single step, mimicking biosynthetic pathways like those of terpene cyclases. chemrxiv.orgnih.govresearchgate.net The process is initiated by the generation of a radical, often from an alkyl halide precursor, which then undergoes a series of sequential intramolecular additions to the double bonds of the polyene chain. The lower rate of hydrogen atom donation from this compound compared to reagents like tributyltin hydride is advantageous in these cascade reactions, as it allows the cyclization to proceed to completion before the radical is quenched. soton.ac.uk This results in the formation of multiple rings in a controlled manner.

The kinetic behavior of this compound in radical reactions is often compared to that of organotin hydrides (like tributyltin hydride) and organosilanes. Hydrogen abstraction from this compound by a carbon-centered radical is approximately 10-20 times slower than from tributyltin hydride. oup.com This is attributed to the stronger germanium-hydrogen bond compared to the tin-hydrogen bond. oup.comorganic-chemistry.org While organotin hydrides are highly efficient radical reducing agents due to the weak Sn-H bond, they are also toxic. organic-chemistry.org

Organosilanes, on the other hand, generally exhibit even slower hydrogen atom donation rates than germanes, making them less suitable for many radical chain reactions. oup.comgelest.com However, certain modified silanes, like tris(trimethylsilyl)silane (B43935), have Si-H bond dissociation energies comparable to the Sn-H bond in tributyltin hydride and can serve as effective, less toxic alternatives. gelest.comresearchgate.net The reactivity of these hydrides can be summarized in the following trend for hydrogen atom donation: R₃SnH > R₃GeH > R₃SiH.

Table 1: Comparison of Hydride Donors in Radical Reactions

| Feature | Organotin Hydrides (e.g., Bu₃SnH) | Organogermane Hydrides (e.g., Bu₃GeH) | Organosilane Hydrides (e.g., Et₃SiH) |

|---|---|---|---|

| H-Donation Rate | Very Fast | Moderate | Slow |

| Bond Strength (M-H) | Weak | Intermediate | Strong |

| Toxicity | High | Lower than Tin | Generally Low |

| Suitability for Cascades | Less Suitable (premature quenching) | More Suitable | Less Suitable (slow propagation) |

Intramolecular Radical Cyclization Cascade Reactions (e.g., of polyenes)

Transition Metal-Catalyzed Transformations Involving this compound

Beyond radical chemistry, this compound is a valuable reagent in transition metal-catalyzed reactions, most notably in hydrogermylation.

Hydrogermylation is the addition of a Ge-H bond across a double or triple bond. While this reaction can occur under radical conditions, transition metal catalysis offers greater control over regioselectivity and stereoselectivity. chemrxiv.org A variety of transition metals, including cobalt, rhodium, and palladium, have been shown to catalyze the hydrogermylation of alkynes and olefins with this compound. chemrxiv.orgresearchgate.netdokumen.pub

For example, the hydrogermylation of terminal alkynes catalyzed by Co₂(CO)₈ has been studied. chemrxiv.orgresearchgate.net Mechanistic proposals suggest the initial reaction between Co₂(CO)₈ and this compound generates key catalytic species such as HCo(CO)₄ and Bu₃Ge-Co(CO)₄. chemrxiv.org The reaction can then proceed via different pathways, leading to a mixture of products. However, under specific conditions, high selectivity for the E-(β)-vinylgermane can be achieved through a syn-addition of the Ge-H bond to an alkyne π-complex. chemrxiv.org The stereochemical outcome (syn or anti addition) and regioselectivity (Markovnikov or anti-Markovnikov) are highly dependent on the choice of catalyst, ligands, and substrate. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azobisisobutyronitrile |

| Tributyltin hydride |

| Tris(trimethylsilyl)silane |

| Lithium aluminum hydride |

| Cobalt carbonyl (Co₂(CO)₈) |

| Tri-n-butylgermyl halide |

Hydrogermylation Reaction Pathways and Stereoselectivity

Cobalt-Catalyzed Hydrogermylation Mechanisms

The cobalt-catalyzed hydrogermylation of terminal alkynes with this compound represents a significant advancement in the synthesis of (E)-β-vinyl(trialkyl)germanes. nih.gov A method utilizing the readily available and inexpensive dicobalt octacarbonyl, Co₂(CO)₈, as a catalyst provides a selective route to these valuable synthetic intermediates. nih.govchemrxiv.org This process demonstrates broad functional group tolerance and is effective for both aryl- and alkyl-substituted alkynes, offering high selectivity, particularly for challenging primary alkyl-substituted alkynes. nih.govchemrxiv.org

Mechanistic studies suggest that the reaction proceeds via a syn-addition of the this compound (Bu₃GeH) to an alkyne π-complex. nih.govchemrxiv.org This pathway accounts for the observed (E)-stereoselectivity of the vinylgermane product. The cobalt catalyst plays a crucial role in facilitating the activation of the Ge-H bond and its subsequent addition across the carbon-carbon triple bond.

Palladium-Catalyzed Hydrogermylation Mechanisms

Palladium complexes are also effective catalysts for the hydrogermylation of alkynes. nih.gov The regioselectivity of palladium-catalyzed hydrogermylation of ynamides can be controlled by the choice of ligand. nih.gov This ligand-controlled regiodivergence allows for the selective synthesis of either α,E- or β,E-germylated enamides with high selectivity. nih.gov

Density Functional Theory (DFT) calculations have provided insight into the mechanism, highlighting the critical role of the trans-geometry of a [H-Pd(L)-Ge] intermediate. nih.gov The steric properties of the phosphine (B1218219) ligand (L) are also crucial in directing the regiochemical outcome. nih.gov The calculations support a hydropalladation pathway over a germylpalladation of the ynamide's alkyne system. nih.gov This control over regioselectivity makes palladium-catalyzed hydrogermylation a versatile tool for creating structurally diverse organogermanes. nih.gov

Regiochemical Control in Alkyne Hydrogermylation

Achieving high regio- and stereoselectivity in the hydrogermylation of alkynes is a significant challenge, as the reaction can yield α, (E)-β, and (Z)-β isomers. chemrxiv.org The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution.

For instance, cobalt-catalyzed systems with Co₂(CO)₈ favor the formation of the (E)-β isomer with this compound. nih.govchemrxiv.org In contrast, manganese-based catalysts under visible light irradiation can lead to the (Z)-β product, although with lower conversion for alkylalkynes when compared to cobalt. chemrxiv.org Palladium catalysis, as mentioned, allows for ligand-controlled regiodivergence in the case of ynamides. nih.gov Lewis acid catalysts, such as boron compounds, tend to produce (Z)-β isomers when trialkylgermanes are used. chemrxiv.org

The ability to selectively access different isomers is crucial as vinylgermanes are valuable precursors for further synthetic transformations, including palladium-catalyzed cross-coupling reactions. chemrxiv.org

Anionic Living Hydrogermylation Processes

Anionic living hydrogermylation offers a distinct mechanistic pathway. While research has shown that sodium tri(sec-butyl)borohydride can initiate the selective anti-Markovnikov hydrogermylation of conjugated aromatic alkenes with phenylgermane (B1623500) and diphenylgermane, this compound was found to be inactive under the same conditions. chemrxiv.orgrsc.org

The proposed mechanism for the active germanes involves the formation of a germanide anion. chemrxiv.orgrsc.org This anion then attacks the terminal vinyl carbon, leading to the observed β-germylated product. chemrxiv.orgrsc.org The process is described as "living" because the germanide anion is regenerated in the final step, allowing the reaction to proceed without the continuous need for the borohydride (B1222165) initiator. chemrxiv.org The inactivity of this compound in this specific system suggests that the nature of the substituents on the germanium atom is critical for the formation and reactivity of the germanide anion intermediate.

Dehydrogenative Germylation of Unsaturated Hydrocarbons

The dehydrogenative germylation of olefins with this compound, catalyzed by transition metal complexes, provides a direct route to vinylgermanes. acs.orgresearchgate.net The reaction between an excess of an olefin like styrene (B11656) and this compound in the presence of ruthenium or rhodium catalysts yields a mixture of vinylgermane isomers: α-tri-n-butylgermylstyrene, (Z)-β-tri-n-butylgermylstyrene, and (E)-β-tri-n-butylgermylstyrene. researchgate.net

Among the various catalysts tested, Ru₃(CO)₁₂ proved to be the most effective, leading to the selective formation of the vinylgermane products in high yields. researchgate.net This reaction represents an atom-economical approach to C-Ge bond formation, as the only byproduct is hydrogen gas. The mechanism is believed to involve the oxidative addition of the Ge-H bond to the metal center, followed by olefin insertion and subsequent β-hydride elimination to afford the vinylgermane and regenerate the active catalyst.

A similar dehydrogenative C(sp)-H germylation has been reported for terminal alkynes using a combination of a Lewis acid catalyst, B(C₆F₅)₃, and an organic base. nih.gov

Palladium-Catalyzed Cross-Coupling Reaction Mechanistic Aspects

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The general mechanism involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. nih.govnobelprize.org

The key steps in the catalytic cycle are:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate (R-Pd-X). nih.govwikipedia.org

Transmetalation : The organic group from an organometallic reagent (in this context, an organogermane) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (R-Pd-R'). nih.govnobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govwikipedia.org

While organotin and organoboron compounds are more commonly used, organogermanes can also participate in these reactions. nobelprize.orggelest.com The efficiency of the transmetalation step is a critical factor and can be influenced by the nature of the germanium compound and the reaction conditions. For some palladium-catalyzed reactions, transmetalation can be the rate-determining step. rsc.org

Contrasting Reactivity and Rearrangement Phenomena with Analogous Systems (e.g., absence of Brook-like rearrangements)

The reactivity of organogermanium compounds like this compound shows both similarities and important differences when compared to their silicon analogues. A key distinction is the apparent absence of a Brook-like rearrangement for germanium compounds. gelest.com

The Brook rearrangement is a well-known intramolecular 1,2-anionic migration of a silyl group from carbon to oxygen in α-silyl carbinols, driven by the formation of a strong Si-O bond. organic-chemistry.org This rearrangement proceeds through a pentacoordinate silicon intermediate. organic-chemistry.org

In contrast, germanium does not appear to undergo a similar migration from carbon to oxygen. gelest.com This difference in reactivity can be attributed to several factors. The Ge-O bond is generally weaker than the Si-O bond, providing a smaller thermodynamic driving force for the rearrangement. gelest.com Additionally, the electronic and steric properties of germanium compared to silicon influence the stability of potential intermediates and transition states. While silicon readily undergoes this rearrangement, the analogous process is not a significant reaction pathway for germanium, highlighting a fundamental difference in the chemical behavior of these two group 14 elements. gelest.com

Applications of Tri N Butylgermane in Advanced Organic Synthesis

Chemoselective Reductions in Complex Molecular Architectures

The utility of tri-n-butylgermane as a reducing agent is particularly evident in its ability to achieve chemoselective transformations within multifunctional molecules. It demonstrates a different reactivity profile compared to analogous silicon hydrides, allowing for the selective reduction of specific functional groups while leaving others intact.

Research has shown that this compound is a highly effective reducing agent. gelest.comgelest.com For instance, it reduces benzylic chlorides 70 times more rapidly than corresponding silyl (B83357) hydrides. gelest.com In palladium-catalyzed reactions, this compound can selectively reduce acyl chlorides to aldehydes, a crucial transformation in organic synthesis. gelest.comgelest.com This level of selectivity is critical when working with complex molecular architectures where multiple reactive sites are present. scripps.eduapolloscientific.co.uk Furthermore, in radical reactions, this compound's comparatively lower rate of hydrogen atom donation versus reagents like tributyltin hydride can be advantageous. This property was exploited in a triple tandem radical cyclization, where the use of this compound favored the desired complex cyclization cascade over premature reduction of radical intermediates. soton.ac.uk

| Substrate | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Pd(0) catalyst | Aldehydes | Selective reduction without over-reduction to alcohols. | gelest.com, gelest.com |

| Benzylic Chlorides | - | Reduced Alkane | Reacts 70x faster than with silyl hydrides, showing high reactivity. | gelest.com |

| Polyene Radical Precursor | AIBN, heat | Tricyclic Product | Slower H-donation rate promotes complex cyclizations over simple reduction. | soton.ac.uk |

Functionalization of Olefinic and Acetylenic Substrates

This compound is instrumental in the hydrogermylation of unsaturated carbon-carbon bonds, providing a direct route to vinylgermanes and alkylgermanes. These organogermane products are valuable synthetic intermediates. chemrxiv.org Vinylgermanes, for example, can be converted into vinylhalides with retention of stereochemistry or participate in palladium-catalyzed cross-coupling reactions. chemrxiv.org

The transition metal-catalyzed dehydrogenative germylation of olefins with this compound yields various vinylgermane isomers. keio.ac.jpacs.org Catalysts such as Ru₃(CO)₁₂ have been shown to be effective for this transformation with substrates like styrene (B11656). acs.org

For acetylenic substrates, cobalt complexes have been developed to catalyze the highly selective hydrogermylation of terminal alkynes. chemrxiv.org This method produces E-(β)-vinyl(trialkyl)germanes with high selectivity and demonstrates a broad tolerance for various functional groups. chemrxiv.orgresearchgate.net The mild conditions and high selectivity make this process suitable for the late-stage functionalization of complex molecules, including natural products and drug candidates. chemrxiv.orgresearchgate.net

| Substrate Type | Catalyst System | Primary Product Type | Significance | Reference |

|---|---|---|---|---|

| Olefins (e.g., Styrene) | Ru₃(CO)₁₂ | Vinylgermanes | Dehydrogenative germylation provides access to functionalized olefins. | acs.org |

| Terminal Alkynes | Co₂(CO)₈ | (E)-β-Vinylgermanes | Highly regio- and stereoselective hydrogermylation with broad functional group tolerance. | chemrxiv.org, researchgate.net |

Catalytic Roles in Polymerization Processes

While the applications of this compound itself as a direct polymerization catalyst are specific, related organogermanes and general germanium compounds play significant roles in modern polymer chemistry. gelest.comrsc.org

Germanium compounds are widely used as catalysts in the synthesis of polyesters. gelest.com Specifically, germanium dioxide and certain organogermanium compounds like hydroxygermatrane are used for the condensation of monomers such as dimethyl terephthalate (B1205515) with diols. gelest.comgelest.com This catalysis is crucial for producing non-yellowing polyester (B1180765) fibers and high-clarity polyester beverage bottles. gelest.com The mechanism often involves transesterification, a fundamental reaction in polyester synthesis where organometallic catalysts are key. cmu.ac.thrsc.org While specific reports on this compound in this exact commercial process are not prevalent, the role of germanium compounds highlights the potential for tailored organogermane catalysts in this field.

The incorporation of germanium into polymer backbones can impart unique properties. Copolymers have been successfully prepared from organogermane monomers that contain polymerizable functionalities such as allyl, vinyl, or methacrylate (B99206) groups. gelest.comgelest.com The synthesis of polymers containing main group elements like germanium can lead to materials with interesting electronic and photophysical properties, such as σ-conjugation in polygermanes. uvm.edu The development of controlled polymerization techniques allows for the synthesis of well-defined organogermane-based copolymers. rsc.org These methods enable the creation of block copolymers where an organogermane segment can be combined with other polymer blocks to create advanced materials with structured morphologies and enhanced mechanical properties. rsc.org

| Polymerization Process | Germanium Compound Type | Application/Role | Reference |

|---|---|---|---|

| Polyester Synthesis | Germanium Dioxide, Hydroxygermatrane | Catalyst for polycondensation to produce clear, non-yellowing polyesters. | gelest.com, gelest.com |

| Copolymerization | Organogermanes with vinyl, allyl, or methacrylate groups | Monomers for creating copolymers with unique electronic or optical properties. | gelest.com, gelest.com |

Polyester Synthesis Catalysis

Contributions to Natural Product Synthesis and Drug Discovery Intermediates

The precise and selective reactions enabled by this compound are highly valuable in the multi-step total synthesis of natural products and in the preparation of key intermediates for drug discovery. scripps.edunih.gov The synthesis of such complex targets demands methods that are not only efficient but also compatible with a wide array of sensitive functional groups. apolloscientific.co.ukrsc.org

The utility of this compound-mediated hydrogermylation has been demonstrated in the late-stage functionalization of biologically active molecules. chemrxiv.org This ability to modify a complex structure late in a synthetic sequence is a powerful strategy in drug discovery for creating analogues for structure-activity relationship studies. eu-openscreen.eu Furthermore, the use of this compound in radical cyclizations to form intricate polycyclic systems is directly applicable to the core structures of many natural products. soton.ac.ukdiva-portal.org The resulting organogermane intermediates can be further elaborated, serving as versatile building blocks in the synthetic pathway. chemrxiv.orgresearchgate.net

| Synthetic Strategy | Role of this compound | Relevance to Natural Products/Drug Discovery | Reference |

|---|---|---|---|

| Late-Stage Hydrogermylation | Adds a germyl (B1233479) group to a complex molecule's unsaturated bond. | Creates structural analogues of drug candidates for biological testing. | chemrxiv.org, researchgate.net |

| Tandem Radical Cyclization | Acts as a radical mediator that favors cyclization over reduction. | Constructs complex polycyclic skeletons found in natural products. | soton.ac.uk |

| Chemoselective Reduction | Reduces one functional group in the presence of others. | Essential for transformations in multi-functional intermediates during total synthesis. | gelest.com, gelest.com |

Computational and Spectroscopic Characterization of Tri N Butylgermane and Derivatives

Theoretical Studies and Computational Chemistry

Computational chemistry has become an indispensable tool for investigating the intricacies of organogermanium compounds. scispace.com Methodologies such as Density Functional Theory (DFT) have proven particularly powerful in understanding their structure, bonding, and reactivity. numberanalytics.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com It is widely applied in studying organic reaction mechanisms by providing insights into potential energy surfaces and reaction pathways. numberanalytics.com DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving organogermanes.

For instance, in the context of hydrogermylation reactions, which involve the addition of a Ge-H bond across a double or triple bond, DFT calculations have been used to explore potential reaction pathways. chemrxiv.orgresearchgate.net One study on the hydrogermylation of conjugated aromatic alkenes initiated by trialkylborohydrides employed DFT methods to simulate possible reaction pathways. chemrxiv.org Although tri-n-butylgermane itself was found to be inactive under the specific experimental conditions, the theoretical investigation provided valuable insights into the plausible mechanisms for related reactants like phenylgermane (B1623500) and diphenylgermane. chemrxiv.org The calculations helped in understanding the anti-Markovnikov selectivity observed in these reactions. chemrxiv.org

The reliability of DFT calculations is often validated by comparing computed results with experimental data. For example, in a study on the formation of N-(carbomylcarbamothioyl)benzamide, the reaction mechanism was successfully computed using the B3LYP/6-31g(d) functional and basis set, and the results were found to be consistent with ¹H NMR monitoring of the reaction progress. researchgate.net

Energy Profile Simulations and Transition State Analysis

A key aspect of understanding reaction mechanisms is the characterization of the reaction's energy profile, which maps the energy of the system as it progresses from reactants to products. youtube.com This profile includes reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. numberanalytics.comwikipedia.org Computational methods like DFT are pivotal in locating and characterizing these transient species. numberanalytics.com

Energy profile simulations for hydrogermylation reactions have been performed using DFT. chemrxiv.org For the hydrogermylation of conjugated aromatic alkenes, energy profiles were calculated for various possible pathways, helping to identify the most plausible mechanism. chemrxiv.org The analysis of transition states provides information about the energy barriers of a reaction, which directly relates to the reaction rate. numberanalytics.comwikipedia.org

For example, in a study of cycloaddition reactions, DFT calculations were used to map out the potential energy surface, identifying multiple pathways with their respective transition states and intermediates. pku.edu.cn The activation free energy for each pathway was calculated, allowing for the determination of the most favorable reaction route. pku.edu.cn This type of analysis can predict reaction outcomes, including product distribution and stereoselectivity. numberanalytics.com

The development of automated tools for transition state localization, such as TS-tools, has further streamlined this process, making it more efficient to study complex reaction pathways at both semi-empirical (xTB) and DFT levels of theory. chemrxiv.org These tools are capable of handling various reaction types, including those relevant to organogermanium chemistry. chemrxiv.org

| Reactants | Catalyst/Initiator | Computational Method | Key Findings from Energy Profile/Transition State Analysis | Reference |

|---|---|---|---|---|

| Phenylgermane/Diphenylgermane + Conjugated Aromatic Alkenes | Sodium tri(sec-butyl)borohydride | DFT (M06-2X/6-31++G(d,p)/LANL2DZdp) | Energy profiles calculated for possible hydrogermylation pathways confirmed anti-Markovnikov selectivity. The reaction proceeds via a germanide anion. | chemrxiv.org |

| Alkynes + Germane (B1219785) | Co2(CO)8 | DFT | The reaction involves Co-Co bond breakage, CO dissociation, and alkyne hydrogermylation. Both (E)-β-vinylgermane and α-vinylgermane can be formed. | researchgate.net |

Electronic Structure Investigations

Computational methods are also fundamental to understanding the electronic structure of organogermanium compounds, which governs their physical and chemical properties. scispace.comrsc.org Ab initio and DFT calculations have been used to study the electronic properties of various organogermanium species, from simple molecules to complex polymers. rsc.orgbalikesir.edu.tr

Investigations into polygermanes, for example, have utilized DFT to show that these materials are quasi-one-dimensional semiconductors with a direct bandgap. rsc.org The calculations revealed that the valence and conduction bands are primarily composed of skeletal Ge atoms. rsc.org This research also explored how the electronic properties, such as the bandgap, can be tuned by attaching different substituents to the side chains or by applying mechanical strain. rsc.org For instance, larger substituents tend to reduce the bandgap, while tensile strain can lead to significant bandgap reduction. rsc.org

In another study, DFT and ab initio methods were employed to investigate the structures and properties of LiBr-germacyclopropylidenoids. balikesir.edu.tr This work examined isomeric structures, their relative energies, Wiberg bond orders, frontier molecular orbitals (FMO), and molecular electrostatic potential maps (MEP). balikesir.edu.tr Such detailed electronic structure information is crucial for predicting the reactivity and stability of these species.

The electronic structure of branched oligogermanes has also been correlated with experimental data from UV/visible spectroscopy and cyclic voltammetry, showing excellent agreement between theoretical and experimental results. acs.org These combined approaches provide a comprehensive understanding of the electronic transitions and redox properties of these compounds.

Advanced Spectroscopic Characterization Techniques for Organogermanium Compounds

Spectroscopic techniques are essential for the identification, purity assessment, and structural elucidation of organogermanium compounds like this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. labtron.comnih.gov

In the field of organogermanium chemistry, GC-MS is a vital tool for product identification. chemrxiv.org For instance, in the study of hydrogermylation reactions, where the isolation of products can be challenging due to their instability, GC-MS was used to identify the resulting organogermane adducts. chemrxiv.org The technique provides information on the molecular weight and fragmentation pattern of the compounds, which aids in their structural elucidation.

GC-MS is also crucial for assessing the purity of synthesized compounds. The gas chromatogram indicates the number of components in a sample, and the relative peak areas can provide an estimate of their proportions. This is particularly important in reaction monitoring and quality control of organogermanium reagents. researchgate.net While some analytical methods for organogermanium compounds may not speciate the individual forms present, techniques involving derivatization followed by GC-MS analysis offer a way to determine the actual structure of the organogermanium compound. researchgate.net

| Application | Specific Example | Information Obtained | Reference |

|---|---|---|---|

| Product Identification | Identification of hydrogermylation products of conjugated aromatic alkenes. | Confirmation of the formation of anti-Markovnikov addition products. | chemrxiv.org |

| Purity Assessment | Analysis of Ge-132 dietary supplements. | Speciation and quantification of the specific organogermanium compound after derivatization. | researchgate.net |

| Analysis of Unknown Mixtures | General analysis of unknown organic compound mixtures. | Determination of the composition of complex samples. | wikipedia.org |

Core-Level Electron Spectroscopy (e.g., Ge 3p core excitation spectrum)

Core-level electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), provide element-specific information about the chemical environment, electronic structure, and bonding in materials. wellesley.edustanford.educeric-eric.eu These methods involve the excitation of a core-level electron by an X-ray photon or an electron beam. stanford.edudtu.dk The analysis of the kinetic energy of the emitted electrons provides a characteristic spectrum for each element. dtu.dk

For organogermanium compounds, core-level spectroscopy can offer insights into the oxidation state of the germanium atom and the nature of its chemical bonds. The binding energy of a core electron is sensitive to the local chemical environment, an effect known as the chemical shift. ceric-eric.eu

The Ge 3p core excitation spectrum, for example, can be used to probe the unoccupied electronic states and the local structure around the germanium atom. When a core electron is excited, various processes such as exciton (B1674681) formation, shake-up, and charge-transfer can occur, which are reflected in the fine structure of the absorption and photoemission spectra. aps.org Advanced theoretical approaches are often required to interpret these complex spectra and relate them to the material's electronic structure. aps.org

While direct examples focusing solely on the Ge 3p core excitation spectrum of this compound are not prevalent in the provided search results, the principles of core-level spectroscopy are broadly applicable to organogermanium compounds. stanford.edu These techniques are particularly powerful for surface analysis and the study of thin films, offering high surface sensitivity. wellesley.educeric-eric.eu

Vibrational Spectroscopy (e.g., UV-Vis, Raman) for Structural and Electronic Insights

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, bond vibrations, and functional groups present in a molecule. When complemented with Ultraviolet-Visible (UV-Vis) spectroscopy, which probes electronic transitions, a more complete picture of the electronic structure of a compound can be obtained.

For this compound, detailed experimental vibrational spectra are not widely published in readily accessible literature. However, theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies and spectroscopic features of such molecules with a high degree of accuracy. nih.govscirp.org These computational approaches allow for the assignment of specific vibrational modes to the observed or predicted spectral bands.

Theoretical Vibrational Analysis of this compound

A theoretical vibrational analysis of this compound would reveal characteristic vibrational modes associated with its structure. Key vibrations would include:

Ge-H Stretching: The germanium-hydrogen bond (Ge-H) is expected to have a characteristic stretching vibration. In related germane compounds, this peak is often observed in the IR spectrum. For instance, in germyl (B1233479) radical (GeH₃), the ν₂ umbrella mode appears around 665 cm⁻¹. researchgate.net

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the n-butyl groups would appear in the typical range for alkanes, generally between 2850 and 3000 cm⁻¹.

CH₂ and CH₃ Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chains would produce a series of bands in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

Ge-C Stretching: The stretching vibrations of the germanium-carbon bonds are also expected in the fingerprint region.

Skeletal Vibrations: Complex vibrations involving the entire carbon-germanium skeleton would also be present at lower frequencies.

Raman and IR Spectroscopy of this compound Derivatives

While data on the parent compound is scarce, studies on this compound derivatives provide insight into how spectroscopic features change with substitution. For example, in bromotributylgermane, the presence of the Ge-Br bond would introduce a new vibrational mode at a lower frequency characteristic of this bond. The electron-withdrawing nature of the bromine atom would also be expected to cause shifts in the vibrational frequencies of the adjacent butyl groups compared to the parent this compound.

Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, which often give weak signals in IR spectroscopy. mt.comedinst.comphotothermal.com Therefore, the Ge-C and Ge-H bonds of this compound and its derivatives would be expected to show distinct Raman signals. The complementary nature of IR and Raman spectroscopy allows for a more comprehensive vibrational analysis. researchgate.net

UV-Vis Spectroscopy

Saturated organogermanium compounds like this compound are not expected to show strong absorption in the standard UV-Vis region (200-800 nm) as they lack chromophores, which are moieties with π-electrons that undergo n→π* or π→π* transitions. msu.edu Any observed absorption would likely be at very short wavelengths (below 200 nm), corresponding to σ→σ* transitions of the C-H, C-C, and Ge-C bonds. The introduction of a chromophore in a derivative, such as a phenyl group in a tri-n-butylphenylgermane, would lead to characteristic UV-Vis absorption bands.

The table below summarizes the expected and observed spectroscopic data for this compound and a representative derivative.

| Compound | Spectroscopic Technique | Key Expected/Observed Features | Reference |

| This compound | IR Spectroscopy | Ge-H stretch, C-H stretches (2850-3000 cm⁻¹), CH₂/CH₃ bending modes. | researchgate.net |

| Raman Spectroscopy | Strong Ge-C and Ge-H signals expected. | mt.comedinst.com | |

| UV-Vis Spectroscopy | No significant absorption expected in the 200-800 nm range. | msu.edu | |

| Bromotributylgermane | IR Spectroscopy | Presence of a Ge-Br vibrational mode, shifts in butyl group frequencies. | |

| ¹H NMR Spectroscopy | Deshielding of butyl protons (~δ 1.5 ppm) compared to tributylgermane (B7798861) (δ 0.9–1.2 ppm). |

X-ray Diffraction for Structural Determination

Crystal Structure of this compound

As of the current literature, a single-crystal X-ray diffraction structure of the parent this compound has not been reported. This is likely due to the fact that it is a liquid at room temperature and may be difficult to crystallize.

Crystal Structures of this compound Derivatives

In contrast, the crystal structures of several derivatives of this compound have been determined, providing valuable information on the geometry around the germanium atom and the influence of different substituents on the molecular structure. The study of these derivatives allows for an understanding of the structural chemistry of this class of organogermanium compounds.

For example, the crystal structures of various organogermanium compounds, including those with bulky substituents, have been elucidated. soton.ac.uk These studies reveal details about Ge-Ge bond lengths in digermanes and the steric effects of different alkyl and aryl groups. researchgate.net The analysis of these structures provides a basis for understanding the reactivity and physical properties of these compounds.

The table below presents hypothetical, yet representative, X-ray diffraction data for a generic this compound derivative, illustrating the type of information that can be obtained from such studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z (molecules/unit cell) | 4 |

| Ge-C bond length (Å) | 1.95 - 1.98 |

| C-Ge-C bond angle (°) | 108 - 111 |

| Ge-X bond length (Å) (X=substituent) | Varies with substituent |

This table is illustrative and does not represent a specific experimentally determined structure of a this compound derivative from the provided search results.

The structural data obtained from X-ray diffraction are crucial for understanding the steric and electronic effects of the n-butyl groups and any other substituents on the germanium center. mdpi.com This information is essential for designing new organogermanium compounds with specific properties for applications in materials science and catalysis. rsc.org

Advanced Materials Science and Engineering Applications of Tri N Butylgermane Precursors

Precursor Role in Germanium and Silicon-Germanium Film Deposition

Tri-n-butylgermane serves as a valuable precursor in the deposition of germanium (Ge) and silicon-germanium (SiGe) thin films, which are critical materials in the fabrication of advanced electronic and optoelectronic devices. gelest.comgelest.comgelest.com The use of organogermanium compounds, including this compound and its derivatives, offers an alternative to the more common germane (B1219785) (GeH4) gas, particularly in chemical vapor deposition (CVD) processes. gelest.comgelest.com These precursors are instrumental in producing SiGe films for applications such as heterojunction bipolar transistors (HBTs) and as templates for creating strained silicon layers, which enhance electron mobility and device performance. gelest.comgelest.com

Chemical Vapor Deposition (CVD) of SiGe Films

In the realm of chemical vapor deposition (CVD), this compound and related single-source precursors containing both silicon and germanium have demonstrated their utility in depositing SiGe thin films. acs.orgmdpi.com One such study utilized (H3Si)2Ge(nBu)2, a derivative of this compound, for low-pressure CVD (LPCVD) of Si1−xGex nanowires. mdpi.com This single-source approach simplifies the control over precursor delivery compared to using separate silicon and germanium sources. mdpi.com

Research has shown that mixed-substituted heteronuclear precursors with preformed Si-Ge bonds, such as those derived from n-butylgermane (B3145454), can be tailored for CVD applications. acs.org These molecular sources are designed for convenient handling and sufficient thermal lability to produce Group IV alloys with low carbon contamination. acs.org For instance, the use of a precursor like (H3Si)2(Ge(nBu)2) has been shown to yield Si1−xGex coatings with good retention of the Si:Ge ratio and low carbon content. acs.org

The deposition temperature is a critical parameter influencing the film's properties. In one study using a (H3Si)2Ge(nBu)2 precursor, X-ray amorphous films were obtained at substrate temperatures up to 600 °C, with a root mean square (RMS) roughness of approximately 2.24 nm at 525 °C. acs.org At a higher temperature of 700 °C, the films became slightly rougher (RMS of 14.97 nm) and showed broad reflections indicative of small, Ge-rich Si1−xGex nanoparticles. acs.org This demonstrates the ability to control the film's crystallinity and morphology by adjusting the deposition temperature.

| Precursor | Deposition Method | Substrate Temperature (°C) | Resulting Film/Structure | Key Findings |

| (H3Si)2Ge(nBu)2 | Low-Pressure CVD (LPCVD) | 773 K (500 °C) | Si1−xGex Nanowires | Efficient formation of single-crystalline nanowires with a constant diameter. mdpi.com |

| (H3Si)2Ge(nBu)2 | Chemical Vapor Deposition (CVD) | 525 | Amorphous Si1−xGex Film | Smooth film with an RMS roughness of ~2.24 nm. acs.org |

| (H3Si)2Ge(nBu)2 | Chemical Vapor Deposition (CVD) | 700 | Ge-rich Si1−xGex Nanoparticles | Slightly rougher film (RMS of 14.97 nm) with partial crystallization. acs.org |

Low-Temperature Epitaxial Growth Processes of Germanium Layers

The drive towards integrating optoelectronics with silicon complementary metal-oxide-semiconductor (CMOS) technology necessitates low-temperature deposition processes (around 450°C) for germanium. osti.gov this compound and its isomers, like tertiary-butyl-germane (t-BGe), are promising precursors for metal-organic chemical vapor deposition (MOCVD) at these reduced temperatures. researchgate.net Low-temperature growth is crucial to avoid damaging previously fabricated components on a silicon wafer, such as metal interconnects. osti.gov

The use of t-BGe in combination with other metal-organic precursors has enabled the epitaxial growth of high-quality Ge1-xSnx layers at temperatures as low as 280°C. researchgate.net This is significant because achieving high tin content in GeSn alloys, which can induce a direct bandgap for optoelectronic applications, is challenging at higher temperatures due to the low solid solubility of tin in germanium. researchgate.net The combination of t-BGe and tri-butyl-vinyl-tin (TBVSn) has been shown to produce Ge1-xSnx layers with up to 3.9% tin content, high crystallinity, and without the formation of undesirable β-Sn precipitates or dislocations. researchgate.net

Furthermore, plasma-enhanced chemical vapor deposition (PECVD) techniques can further reduce processing temperatures. osti.gov While not directly involving this compound in the cited study, the principle of using a germanium precursor like germane in an argon plasma to clean the silicon surface at around 460°C highlights the potential for low-temperature epitaxial growth. osti.gov This suggests that similar plasma-assisted processes could be developed for this compound to achieve high-quality germanium epitaxy at temperatures compatible with back-end-of-line (BEOL) CMOS processing. osti.gov

Nanostructure Synthesis and Doping for Semiconductor Applications

This compound and its derivatives are instrumental in the synthesis of one-dimensional (1D) germanium nanostructures, such as nanowires, which are of great interest for various applications in nanoelectronics and optoelectronics. pdeaamcollege.edu.intuwien.at The ability to control the morphology and doping of these nanowires during growth is crucial for tailoring their electronic and optical properties. acs.orgresearchgate.net

Growth of Single-Crystalline Germanium Nanowires

Single-crystalline germanium nanowires have been successfully synthesized using various methods, including the vapor-liquid-solid (VLS) mechanism, where a metal catalyst seed directs the growth of the nanowire. mdpi.com In one approach, a single-source precursor, (H3Si)2Ge(nBu)2, was used in a low-pressure chemical vapor deposition (LPCVD) process to grow Si1−xGex nanowires on a gold-coated sapphire substrate. mdpi.com The resulting nanowires were single-crystalline and exhibited a constant diameter, with the gold seed consistently observed at the tip, confirming the VLS growth mechanism. mdpi.com

Another study demonstrated the growth of Ge nanowires using n-butylgermane vapor as a safer alternative to germane gas. acs.org This process involved a two-step growth on a silicon nanowire template, allowing for the creation of vertical heterostructure nanowires. acs.org The ability to grow single-crystalline Ge nanowires with controlled diameters is a significant step towards their integration into nanoscale devices. pdeaamcollege.edu.in Transmission electron microscopy (TEM) analysis confirms the single-crystalline nature of these nanowires, often showing a growth direction along the <111> axis, which is typical for Group IV nanowires. acs.org

| Precursor | Growth Method | Catalyst | Resulting Nanostructure | Key Characteristics |

| (H3Si)2Ge(nBu)2 | LPCVD | Au | Single-crystalline Si1−xGex nanowires | Constant diameter, VLS growth mechanism. mdpi.com |

| n-butylgermane | Vapor Phase Growth | Au | Single-crystalline Ge nanowires on Si nanowires | Vertical heterostructure formation. acs.org |

| tert-Butylgermane (B14120621) | Vapor Phase Synthesis | Ga | Single-crystalline Ge nanowires | Growth along the <111> axis. acs.org |

Hyperdoping Strategies for Tailored Electronic Properties

Hyperdoping, the intentional incorporation of dopants far above the solid solubility limit, is a powerful technique to dramatically alter the electronic properties of semiconductors. acs.org The use of specific precursors and growth conditions allows for the in-situ hyperdoping of germanium nanowires. For instance, using gallium as a seed material during the chemical vapor growth of Ge nanowires from tert-butylgermane at temperatures around 210°C resulted in the incorporation of approximately 3.51 ± 0.29 at. % of gallium into the germanium lattice. acs.org

This level of gallium incorporation leads to a hyperdoped material, Ge0.97Ga0.03, with quasi-metallic conductivity. acs.org The resistivity of these nanowires was measured to be about 300 μΩcm, which is among the highest conductivity values reported for in-situ doped Group IV nanowires. acs.org This high conductivity is attributed to a large number of electronically active Ga dopant atoms, on the order of 5 x 10^20 cm^-3. acs.org

The growth temperature plays a critical role in the level of dopant incorporation. researchgate.net Studies have shown that at temperatures below 350°C, significant gallium incorporation occurs, leading to hyperdoping. researchgate.net However, at higher temperatures, the electronic properties of the Ga-seeded Ge nanowires are comparable to those of intrinsic germanium, indicating a transition from the hyperdoping regime. researchgate.net This temperature-dependent doping provides a method to tune the electronic properties of the nanowires from quasi-metallic to semiconducting. researchgate.net

Development of Optoelectronic and Microelectronic Components

This compound and its related compounds are key precursors for developing advanced optoelectronic and microelectronic components. gelest.comgoogle.com The ability to deposit high-quality germanium and silicon-germanium films and nanostructures is fundamental to the fabrication of a wide range of devices. gelest.comgelest.com

SiGe films, often grown using precursors like n-butylgermane, are essential for manufacturing heterojunction bipolar transistors (HBTs), which are used in high-speed digital communications. gelest.comgelest.com The use of SiGe alloys allows for bandgap engineering, leading to improved device performance compared to traditional silicon-based transistors. researchgate.net Furthermore, SiGe layers can act as templates to create strained silicon, which enhances electron mobility and is a key feature in modern high-performance CMOS technology. gelest.comgelest.com

In the realm of optoelectronics, germanium is an attractive material due to its compatibility with silicon and its optical properties in the infrared spectrum. osti.gov The development of Ge-based photodetectors and modulators integrated on a silicon platform is a major goal. The low-temperature deposition of germanium, facilitated by precursors like tertiary-butyl-germane, is crucial for integrating these optoelectronic components with existing CMOS circuitry. osti.govresearchgate.net

The synthesis of GeSn alloys, using precursors such as tertiary-butyl-germane, opens up possibilities for creating direct bandgap Group IV semiconductors. researchgate.net A direct bandgap would enable the fabrication of efficient light-emitting devices, such as lasers, on a silicon platform, which has been a long-standing challenge. researchgate.net The ability to grow high-quality, high-Sn-content GeSn layers at low temperatures is a significant step towards realizing this goal. researchgate.net

The unique properties of hyperdoped germanium nanowires, with their quasi-metallic conductivity, also present opportunities for novel microelectronic components. acs.org These nanowires could be used as interconnects or as active elements in new types of electronic devices. The research into precursors like this compound and the development of controlled synthesis techniques are therefore critical for advancing both microelectronics and optoelectronics. acs.orggoogle.com

Biological Interactions and Environmental Fate Research of Organogermanium Compounds

Investigations into Biological Activity and Interactions

While research into the direct biological activity of many organogermanium compounds focuses on their potential therapeutic effects, the study of Tri-n-butylgermane has been notable in a different capacity: as a reagent in the synthesis of biologically significant molecules. nih.govpreprints.org

This compound (Bu₃GeH) is recognized in synthetic organic chemistry for its role as a radical mediator. gelest.com It is employed to initiate radical cyclization reactions, a powerful method for constructing complex ring systems found in many biologically active natural products and their analogues. gelest.comsoton.ac.uk The utility of Bu₃GeH in these contexts stems from its ability to donate a hydrogen atom at a slower rate than more common reagents like tri-n-butyltin hydride, which can be advantageous in complex, multi-step tandem reactions. soton.ac.uk

Research has utilized this compound in the synthesis of various compounds to enable studies of their biological activity and structure-activity relationships. diva-portal.org

Lysergic Acid Analogues: In the pursuit of new pharmaceuticals, researchers have explored novel synthetic routes to analogues of lysergic acid. One such approach involved a triple radical cyclization to construct the core structure. This compound was used in this process to mediate the complex ring-forming cascade. soton.ac.uk

Paclitaxel (B517696) Derivatives: this compound has been employed in the chemical modification of paclitaxel, a well-known antitumor agent. google.com Specifically, it is used for the reduction of thiocarbonates to provide deoxy derivatives, which are valuable intermediates for creating novel paclitaxel analogues for further biological evaluation. google.com

Melatonin (B1676174) Synthesis: A convergent synthesis of the pineal hormone melatonin has been developed utilizing a radical cyclization step to form the indole (B1671886) nucleus. diva-portal.org While tris(trimethylsilyl)silane (B43935) was the primary reagent in this specific synthesis, this compound was tested and noted for its reducing properties in related radical chemistry explorations. diva-portal.org

The following table summarizes examples of biologically relevant molecules synthesized using this compound-mediated radical reactions.

Table 1: Examples of Radical-Based Syntheses Involving this compound| Target Molecule/Analogue | Synthetic Strategy | Role of this compound | Reference |

|---|---|---|---|

| Lysergic Acid Analogues | Triple tandem radical cyclization | Hydrogen atom donor to mediate cyclization | soton.ac.uk |

| C-7 Deoxy Paclitaxel Derivatives | Reduction of a thiocarbonate | Reducing agent | google.com |

| Pyrrolidines / Dihydropyrroles | Reductive radical cyclization | Tested as a reducing agent | diva-portal.org |

Environmental Pathways and Transformation Research

The environmental fate of organogermanium compounds, including this compound, is not as extensively studied as that of their organotin or organosilicon counterparts. researchgate.netlibretexts.org However, general principles of environmental chemistry and existing research on related compounds allow for an outline of potential environmental pathways and transformations. Safety data for this compound advises avoiding release to the environment and disposal into sewer systems, indicating a recognized potential for environmental impact, although specific toxicity and persistence data are limited. amazonaws.com

Biodegradation: Some organogermanium compounds have been shown to be susceptible to biodegradation by microorganisms. This process would likely involve the enzymatic cleavage of the germanium-carbon bonds, eventually mineralizing the compound to inorganic germanium and butane (B89635) derivatives.

Abiotic Degradation: Like other organometallics, this compound may undergo abiotic degradation through processes such as hydrolysis or photolysis (degradation by light), although its stability to water is generally considered high. amazonaws.com The Ge-H bond is reactive, and the compound can react with oxidizing agents. amazonaws.comamazonaws.com In environmental settings, interaction with naturally occurring oxidants could contribute to its transformation. Irritating fumes and organic acid vapors may be produced if the material is exposed to high temperatures. amazonaws.com

The degradation of organometallic compounds often proceeds in a stepwise manner. For this compound, this would likely involve the sequential loss of butyl groups.

Table 2: Potential Degradation Products of this compound

| Compound Name | Potential Precursor | Degradation Step |

|---|---|---|

| Di-n-butylgermane | This compound | Loss of one butyl group |

| Mono-n-butylgermane | Di-n-butylgermane | Loss of a second butyl group |

| Germanium Oxides | Mono-n-butylgermane | Final mineralization step |

There is a lack of specific experimental data on the adsorption and mobility of this compound in soil and water. amazonaws.com Mobility studies are crucial for predicting a chemical's potential to leach into groundwater or move between environmental compartments. fera.co.uksmithers.com Such studies typically determine the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). fera.co.ukresearchgate.net

Given its chemical structure—a nonpolar organic molecule—it can be inferred that this compound would likely have a low to moderate affinity for adsorbing to organic matter in soil and sediment. Its low water solubility would limit its mobility in aqueous phases but increase its tendency to partition to soil and sediment. The actual mobility would depend on various factors including soil type, organic matter content, pH, and temperature. epa.gov

Table 3: Parameters for Assessing Soil and Water Mobility

| Parameter | Description | Significance for this compound |

|---|---|---|

| Kd (Adsorption Coefficient) | Ratio of the chemical's concentration in soil to its concentration in water at equilibrium. researchgate.net | Data not available. A higher value would indicate less mobility. |

| Koc (Organic Carbon Partition Coefficient) | Measures the tendency of a chemical to be adsorbed by soil organic carbon. fera.co.uk | Data not available. A higher value suggests strong binding to organic matter and low mobility. |

| Leaching Potential | The likelihood of a chemical to move through the soil profile into groundwater. smithers.com | Data not available. Inferred to be low due to expected sorption to organic matter. |

No specific studies on the bioaccumulation potential of this compound were found in the reviewed literature. amazonaws.com Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. sfu.ca It is a key factor in assessing the long-term environmental risk of a chemical.

The potential for a chemical to bioaccumulate is often correlated with its hydrophobicity (tendency to dissolve in fats and oils), which is estimated by the octanol-water partition coefficient (Kow). This compound, being a lipophilic (fat-soluble) molecule, could theoretically have the potential to accumulate in the fatty tissues of organisms. However, without experimental data from bioaccumulation factor (BAF) or bioconcentration factor (BCF) studies, its actual bioaccumulation potential remains unknown. sfu.ca

Q & A

Q. Q. How can researchers design environmentally stable derivatives of Tri--butylgermane for green chemistry applications?

- Methodological Answer :

- Introduce biodegradable substituents (e.g., ester-functionalized alkyl chains).

- Assess hydrolytic stability via accelerated aging tests (pH 3–9, ).

- Evaluate toxicity using in silico QSAR models and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.